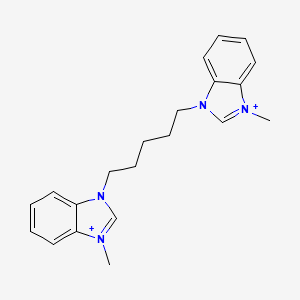
1,1'-pentane-1,5-diylbis(3-methyl-1H-3,1-benzimidazol-3-ium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by its unique structure, which includes two benzimidazole units connected by a pentyl chain with a methyl group attached to each benzimidazole unit.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium typically involves multiple steps. One common method involves the alkylation of benzimidazole derivatives. The process can be summarized as follows:
Starting Materials: Benzimidazole and 1-bromo-3-methylpentane.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The benzimidazole is first deprotonated by the base, forming a nucleophilic species. This nucleophile then attacks the electrophilic carbon in 1-bromo-3-methylpentane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
科学研究应用
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole units can bind to specific sites on these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity or enzyme inhibition.
相似化合物的比较
Similar Compounds
1-methyl-3-pentylimidazolium bromide: Similar structure but with an imidazole ring instead of benzimidazole.
1-methyl-3-[5-(1H-benzimidazol-2-yl)pentyl]-1H-benzimidazole: Similar structure but with different substitution patterns.
Uniqueness
1-methyl-3-[5-(3-methyl-1,3-benzodiazol-3-ium-1-yl)pentyl]-1,3-benzodiazol-1-ium is unique due to its dual benzimidazole structure connected by a pentyl chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C21H26N4+2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
1-methyl-3-[5-(3-methylbenzimidazol-3-ium-1-yl)pentyl]benzimidazol-1-ium |
InChI |
InChI=1S/C21H26N4/c1-22-16-24(20-12-6-4-10-18(20)22)14-8-3-9-15-25-17-23(2)19-11-5-7-13-21(19)25/h4-7,10-13,16-17H,3,8-9,14-15H2,1-2H3/q+2 |
InChI 键 |
HDQYSAGGRPKUPU-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CN(C2=CC=CC=C21)CCCCCN3C=[N+](C4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)


![6-[(Dibenzylamino)methyl]-2,3-dimethylphenol](/img/structure/B12471028.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12471047.png)
![N-(2,3-dichlorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12471053.png)


![4-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12471069.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)
![Dimethyl 5-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12471079.png)
